Deoxynivalenol 3-glucoside
Deoxynivalenol 3-glucoside
Certan Vial
Deoxynivalenol 3-glucoside solution is the major metabolite of deoxynivalenol (DON) and a modified mycotoxin. The conjugation of deoxynivalenol (DON) with glucose formed by the metabolism of plants results in the formation of deoxynivalenol-3-glucoside.
Deoxynivalenol 3-glucoside belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. Deoxynivalenol 3-glucoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, deoxynivalenol 3-glucoside is primarily located in the cytoplasm. Outside of the human body, deoxynivalenol 3-glucoside can be found in cereals and cereal products and fats and oils. This makes deoxynivalenol 3-glucoside a potential biomarker for the consumption of these food products.
Deoxynivalenol 3-glucoside solution is the major metabolite of deoxynivalenol (DON) and a modified mycotoxin. The conjugation of deoxynivalenol (DON) with glucose formed by the metabolism of plants results in the formation of deoxynivalenol-3-glucoside.
Deoxynivalenol 3-glucoside belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. Deoxynivalenol 3-glucoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, deoxynivalenol 3-glucoside is primarily located in the cytoplasm. Outside of the human body, deoxynivalenol 3-glucoside can be found in cereals and cereal products and fats and oils. This makes deoxynivalenol 3-glucoside a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
131180-21-7
VCID:
VC21178687
InChI:
InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1
SMILES:
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO
Molecular Formula:
C21H30O11
Molecular Weight:
458.5 g/mol
Deoxynivalenol 3-glucoside
CAS No.: 131180-21-7
Cat. No.: VC21178687
Molecular Formula: C21H30O11
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Certan Vial Deoxynivalenol 3-glucoside solution is the major metabolite of deoxynivalenol (DON) and a modified mycotoxin. The conjugation of deoxynivalenol (DON) with glucose formed by the metabolism of plants results in the formation of deoxynivalenol-3-glucoside. Deoxynivalenol 3-glucoside belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. Deoxynivalenol 3-glucoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, deoxynivalenol 3-glucoside is primarily located in the cytoplasm. Outside of the human body, deoxynivalenol 3-glucoside can be found in cereals and cereal products and fats and oils. This makes deoxynivalenol 3-glucoside a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 131180-21-7 |
| Molecular Formula | C21H30O11 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | (1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |
| Standard InChI | InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1 |
| Standard InChI Key | PUMXWMGECQIOGB-SMSDQXDJSA-N |
| SMILES | CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO |
| Canonical SMILES | CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO |
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